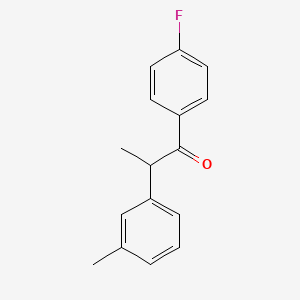![molecular formula C12H13Cl2N B14179291 1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-71-9](/img/structure/B14179291.png)
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: Its unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it may inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby exerting antidepressant-like properties . This compound can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane: This compound is similar in structure but differs in the position of the chlorine atoms on the phenyl ring.
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic framework but differ in the size and substitution pattern of the rings.
Bicyclo[2.1.1]hexanes: These compounds have a different bicyclic structure but share similar chemical properties and applications.
Uniqueness
1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the azabicyclo[3.1.0]hexane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
923567-71-9 |
|---|---|
Fórmula molecular |
C12H13Cl2N |
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H13Cl2N/c1-15-6-8-5-12(8,7-15)10-3-2-9(13)4-11(10)14/h2-4,8H,5-7H2,1H3 |
Clave InChI |
NINMSEOZKXYKQY-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC2(C1)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


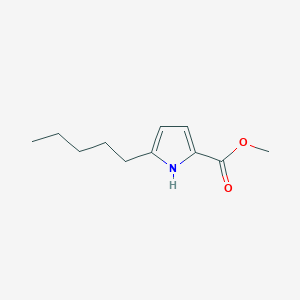
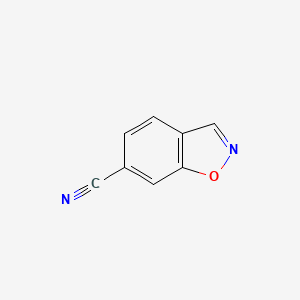
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
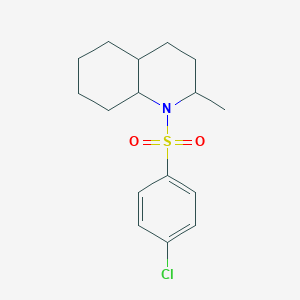
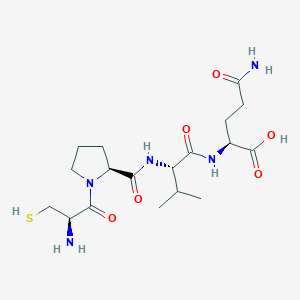

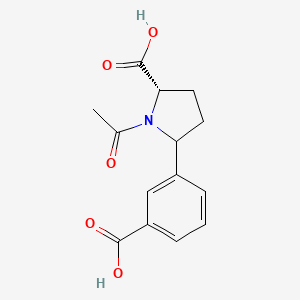
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)

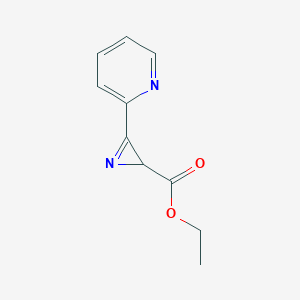

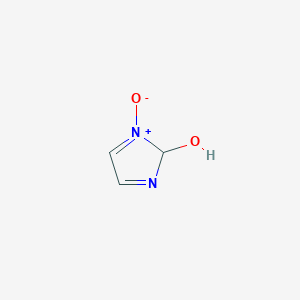
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
